2,3,7,8-四氨基二苯并-对-二噁英

描述

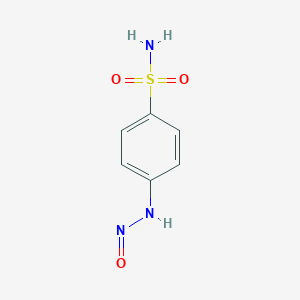

2,3,7,8-Tetraaminodibenzo-p-dioxin is a compound that has been studied for its potential use in the synthesis of polymeric materials . These materials are of interest due to their potential applications in high-temperature environments, mechanical stress, radiation, chemicals, solvents, and oils .

Synthesis Analysis

The synthesis of polymeric materials using 2,3,7,8-Tetraaminodibenzo-p-dioxin involves a polycondensation process with aromatic di- and tetracarboxylic acids in polyphosphoric acid . This process results in the formation of polynaphthoylene benzimidazole and polybenzimidazole .Molecular Structure Analysis

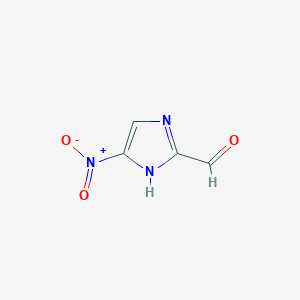

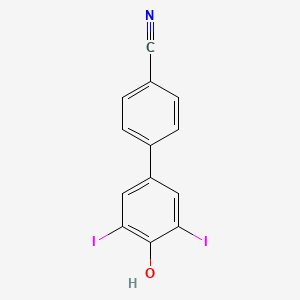

The molecular structure of 2,3,7,8-Tetraaminodibenzo-p-dioxin is complex and contributes to its unique properties. The molecules of the polymers synthesized from it are constructed from two cross-linked chains . This structure, which resembles a rope ladder, gives these polymers their stability and resistance to various factors .Chemical Reactions Analysis

The chemical reactions involving 2,3,7,8-Tetraaminodibenzo-p-dioxin are primarily related to its use in the synthesis of polymers . The polycondensation process involves the reaction of 2,3,7,8-Tetraaminodibenzo-p-dioxin with aromatic di- and tetracarboxylic acids .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3,7,8-Tetraaminodibenzo-p-dioxin contribute to its potential applications. It is involved in the synthesis of heat-resistant fibers with high tensile strength . Its solubility, thermal stability, and mechanical properties are also of interest .科学研究应用

综合混合修复处理

Bokare 等人(2012 年)开发了一种综合混合工艺来去除 2,3,7,8-四氯二苯并-对-二噁英 (2,3,7,8-TeCDD),使用钯化铁纳米粒子进行初始还原性脱氯,随后由 Sphingomonas wittichii RW1 进行氧化生物矿化。该方法有效地将 2,3,7,8-TeCDD 降解为二苯并-对-二噁英 (DD),代表了生物修复技术的一项重大进步(Bokare 等人,2012)。

代谢 2,3,7,8-四CDD 的酶修饰

Shinkyo 等人(2003 年)证明,通过定点诱变改变大鼠 CYP1A1 的底物结合口袋,该酶获得了代谢 2,3,7,8-四CDD 的能力,从而导致显着的解毒。这项研究为二恶英污染土壤的生物修复和二恶英中毒的临床治疗开辟了途径(Shinkyo 等人,2003)。

四氮杂二氧杂蒽衍生物的合成

Li 等人(2013 年)开发了一种从 2,3,7,8-四氨基二苯并-1,4-二噁英合成四氮杂二氧杂蒽衍生物的方法,展示了它们由于其有趣的光物理和电化学性质而作为有机电子中的活性元件的潜力(Li 等人,2013)。

与碳纳米管的相互作用

Fagan 等人(2007 年)探讨了 2,3,7,8-四氯二苯并-对-二噁英与碳纳米管的相互作用。他们发现二恶英与纯碳纳米管相互作用,当碳纳米管有缺陷时,相互作用增强。这项研究为在二恶英污染的环境修复中使用纳米管提供了见解(Fagan 等人,2007)。

安全和危害

未来方向

作用机制

Mode of Action

It’s known that similar compounds can interact with their targets and cause significant changes . For instance, 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD), a related compound, is known to induce activity of the microsomal monooxygenase, aryl hydrocarbon .

Biochemical Pathways

Related compounds like tcdd are known to affect various biochemical pathways, including those involved in the detoxification of epoxide carcinogens .

Pharmacokinetics

It’s known that similar compounds exhibit high thermal stability and low volatility , which could impact their bioavailability.

Result of Action

Related compounds like tcdd are known to induce mutations, leading to cancer initiation .

属性

IUPAC Name |

dibenzo-p-dioxin-2,3,7,8-tetramine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O2/c13-5-1-9-10(2-6(5)14)18-12-4-8(16)7(15)3-11(12)17-9/h1-4H,13-16H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCNPGKBZQYWAPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=C1OC3=C(O2)C=C(C(=C3)N)N)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,6-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B3327365.png)

![2-[2-Methylene-3alpha,5beta-bis(tert-butyldimethylsiloxy)cyclohexylidene]ethyldiphenylphosphine oxide](/img/structure/B3327380.png)

![2,7-Bis(3-(dimethylamino)propyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B3327434.png)